3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine
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Overview
Description
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that contains both an oxadiazole ring and a morpholine ring The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, while the morpholine ring is a six-membered ring containing one nitrogen atom and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile to form the oxadiazole ring, followed by nucleophilic substitution with morpholine to introduce the morpholine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce reduced oxadiazole derivatives. Substitution reactions can introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other enzymes critical for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride: Similar in structure but contains a piperidine ring instead of a morpholine ring.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Contains two nitrofurazan groups and is used in energetic materials.
3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine: Contains a nitrofurazan group and an amine group, used in various chemical applications.
Uniqueness
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine is unique due to the presence of both an oxadiazole ring and a morpholine ring, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)morpholine |
InChI |
InChI=1S/C8H13N3O2/c1-2-7-10-8(11-13-7)6-5-12-4-3-9-6/h6,9H,2-5H2,1H3 |
InChI Key |
CQXLOOPRZVDPQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C2COCCN2 |
Origin of Product |
United States |
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